![molecular formula C11H20N2O2 B2479105 Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1250884-13-9](/img/structure/B2479105.png)
Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Description
Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as (5S)-2-(tert-butoxycarbonylamino)-5-azabicyclo[2.2.1]heptane-1-carboxylic acid or Boc-protected ABH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that belongs to the family of azabicyclo compounds, which are known for their unique biological properties.2.1]heptane-2-carboxylate.
Scientific Research Applications
Synthesis and Molecular Structure
Researchers have developed methods for synthesizing chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, through intramolecular lactonization reactions. These compounds, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, possess a bicyclo[2.2.2]octane structure with lactone and piperidine groups. The precise synthesis and structural elucidation of these compounds lay the groundwork for further application in medicinal chemistry and drug development (Moriguchi et al., 2014) (Moriguchi et al., 2014).
Scalable Synthesis Routes
An efficient and scalable synthetic route has been reported for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing significant improvements over original methods. This synthesis approach, capable of producing kilogram amounts, involves an innovative starting point from commercially available chiral lactone and includes an epimerization/hydrolysis step for the undesired diastereoisomer, avoiding complex purification processes (Maton et al., 2010).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene and its role as a key intermediate in the preparation of epibatidine analogues have been explored. These analogues demonstrate significant binding affinities at alpha(4)beta(2) nicotinic acetylcholine receptors, indicating potential applications in developing antinociceptive drugs (Carroll et al., 2001).
Conformationally Constrained Amino Acids
Further research into the synthesis of conformationally constrained amino acids, such as enantiomerically pure cis-1,2-cyclohexanediamine derivatives and 7-azabicyclo[2.2.1]heptan-2-amines, demonstrates the utility of these compounds as building blocks in peptide synthesis and drug design. These studies underscore the versatility of azabicyclo compounds in synthesizing structurally complex and biologically significant molecules (Pandey et al., 2013).
properties
IUPAC Name |
tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7?,8?,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-HACHORDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CC1C[C@@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
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